Dienestrol

Catalog No.
S526007
CAS No.
84-17-3
M.F
C18H18O2
M. Wt
266.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dienestrol

CAS Number

84-17-3

Product Name

Dienestrol

IUPAC Name

4-[(2E,4E)-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

InChI

InChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3/b17-3+,18-4+

InChI Key

NFDFQCUYFHCNBW-SCGPFSFSSA-N

SMILES

Array

solubility

FREELY SOL IN ALC, METHANOL, ETHER, ACETONE, PROPYLENE GLYCOL; SOL IN CHLOROFORM, AQ SOLN OF ALKALI HYDROXIDES; SOLUBLE IN VEGETABLE OILS AFTER WARMING, BUT CRYSTALLIZES OUT ON STANDING; PRACTICALLY INSOL IN WATER, DIL ACIDS .
SOL IN FIXED OILS.

Synonyms

4,4'-(Diethylideneethylene)diphenol, Dienestrol, Dienestrol, (E,E)-Isomer, Dienestrol, (Z,E)-Isomer, Dienestrol, (Z,Z)-Isomer, Dienoestrol, Oestrasid, Ortho Dienestrol, Synestrol

Canonical SMILES

CC=C(C1=CC=C(C=C1)O)C(=CC)C2=CC=C(C=C2)O

Isomeric SMILES

C/C=C(/C(=C/C)/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)O

The exact mass of the compound Dienestrol is 266.13068 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3 mg/l (at 37 °c)freely sol in alc, methanol, ether, acetone, propylene glycol; sol in chloroform, aq soln of alkali hydroxides; soluble in vegetable oils after warming, but crystallizes out on standing; practically insol in water, dil acids .sol in fixed oils.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59809. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Bibenzyls - Dihydrostilbenoids. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Dienestrol is a synthetic, nonsteroidal estrogen belonging to the stilbestrol group, making it a close structural analog of diethylstilbestrol (DES). Its primary utility in a procurement context is as a potent research tool and analytical standard, characterized by its high affinity for both estrogen receptor (ER) subtypes, ERα and ERβ. Unlike endogenous estrogens, Dienestrol and its analogs offer distinct metabolic profiles and receptor interaction kinetics, which are critical considerations for experimental design in endocrinology, toxicology, and oncology research. Its availability as a high-purity reference material further establishes its role in quantitative analytical workflows.

Substituting Dienestrol with its more common precursor, Diethylstilbestrol (DES), is a critical experimental error for researchers requiring reproducible and specific biological effects. Dienestrol is a known oxidative metabolite of DES, often formed via enzymes like prostaglandin synthase. Relying on this in-situ conversion is unreliable, as the process also generates other metabolites and isomers with significantly different or reduced estrogenic activities, introducing uncontrolled variables. For studies focused on the unique ERβ-preferential activity of Dienestrol or for its use as a calibrated analytical standard, direct procurement of the pure, isolated compound (CAS 84-17-3) is the only way to ensure that the observed effects or analytical signals are attributable solely to Dienestrol, thereby guaranteeing experimental validity and reproducibility.

Differentiated Estrogen Receptor Selectivity Profile vs. Diethylstilbestrol (DES)

Dienestrol exhibits a distinct estrogen receptor (ER) binding profile compared to its close analog Diethylstilbestrol (DES) and the endogenous ligand Estradiol (E2). While both are highly potent, Dienestrol shows a marked preference for ERβ, with a binding affinity approximately 404% that of E2. In contrast, DES shows a preference for ERα, with an affinity 468% that of E2. This opposing selectivity (Dienestrol for ERβ, DES for ERα) makes Dienestrol the specific tool for isolating and studying ERβ-mediated pathways.

Evidence DimensionRelative Binding Affinity vs. Estradiol (100%)
Target Compound DataERα: ~223%; ERβ: ~404%
Comparator Or BaselineDiethylstilbestrol (DES): ERα: ~468%; ERβ: ~295%
Quantified DifferenceDienestrol has ~1.37x higher relative affinity for ERβ than DES; DES has ~2.1x higher relative affinity for ERα than Dienestrol.
ConditionsCompetitive binding assays for human estrogen receptors alpha (ERα) and beta (ERβ).

For researchers investigating receptor-specific gene expression or physiological responses, this differential affinity is a critical, non-interchangeable feature justifying the specific procurement of Dienestrol.

Demonstrated High In Vivo Potency in a Standard Uterine Bioassay

In the immature mouse uterine weight bioassay, a standard functional measure of estrogenicity, Dienestrol demonstrates high potency, second only to Diethylstilbestrol (DES) among a range of analogs and metabolites. The rank order of estrogenicity was definitively established as DES > α-dienestrol. In vitro competitive equilibrium binding analyses confirmed this high activity, with both DES and α-dienestrol exhibiting the greatest association constants (Ka values in the range of 0.5-19.1 × 10¹⁰ M⁻¹), indicating very strong receptor binding that translates to in vivo effect.

Evidence DimensionIn Vivo Estrogenic Potency Rank
Target Compound DataRanked second, immediately below DES
Comparator Or BaselineDES (Ranked first); other metabolites and analogs (Ranked lower)
Quantified DifferenceQualitatively ranked as the second most potent compound in the tested series.
ConditionsImmature mouse uterine weight bioassay and in vitro competitive equilibrium binding with mouse uterine cytosol receptor.

This evidence confirms that Dienestrol is not a low-activity analog; it is a high-potency compound suitable for applications demanding a strong estrogenic response, providing a clear alternative to DES.

Validated Solubility in DMSO for Reproducible Stock Solution Preparation

Dienestrol demonstrates high solubility in Dimethyl sulfoxide (DMSO), a common solvent for preparing stock solutions for biological assays. Published data confirms a solubility of 50 mg/mL, which corresponds to a molar concentration of 187.74 mM. Furthermore, detailed, multi-step protocols are available for preparing clear, injectable solutions for in vivo animal studies using co-solvent systems such as DMSO, PEG300, and Tween 80, ensuring reliable and reproducible dosing.

Evidence DimensionSolubility in DMSO
Target Compound Data50 mg/mL (187.74 mM)
Comparator Or BaselineNot specified in source
Quantified DifferenceNot applicable
ConditionsStandard laboratory conditions; sonication recommended to aid dissolution.

This specific, quantitative solubility data and the availability of validated formulation protocols reduce experimental setup time and minimize the risk of compound precipitation, a critical processability factor for any laboratory.

Established Utility as a Reference Standard for LC-MS Analytical Methods

High-purity Dienestrol is established as a reference material for quantitative analysis, particularly in methods designed to differentiate it from other synthetic estrogens like DES and hexestrol. Its use is documented in solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS) for the trace analysis of estrogens in environmental water samples. Furthermore, isotopically labeled versions, such as Dienestrol-D6, are specifically produced to serve as internal standards, ensuring quantitative accuracy, traceability, and reproducibility in demanding, regulated LC-MS/MS workflows.

Evidence DimensionApplication in Multi-Residue Analysis
Target Compound DataUsed as a distinct analyte and calibrant in LC-MS methods.
Comparator Or BaselineAnalyzed alongside Diethylstilbestrol (DES) and Hexestrol (HEX) in the same chromatographic run.
Quantified DifferenceChromatographically separated from DES and HEX within an 8-minute run time.
ConditionsSolid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) using an ODS column.

For analytical, environmental, or food safety laboratories, procuring Dienestrol as a certified standard is essential for method validation and accurate quantification where co-contamination with other stilbestrols is a concern.

Isolating ERβ-Specific Responses in Endocrine and Cancer Research

Based on its quantified preferential binding affinity for ERβ over ERα, Dienestrol is the indicated choice for studies designed to differentiate the downstream effects of these two receptors. This is particularly relevant in tissues where ERβ plays a key role, such as the prostate, colon, and certain neuronal populations.

Calibrant and Control for Multi-Residue Analysis in Regulatory Testing

In food safety and environmental monitoring, laboratories require pure standards to develop and validate methods for detecting banned synthetic hormones. Dienestrol serves as an essential, specific calibrant for LC-MS/MS methods that must distinguish it from DES and hexestrol in complex matrices like animal tissues or water.

High-Potency Positive Control in Estrogenicity Screening Assays

Given its high in vivo and in vitro potency and well-characterized receptor binding, Dienestrol is a reliable positive control in cell-based assays (e.g., reporter gene assays) or yeast estrogen screens (YES) designed to test for the estrogenic activity of unknown compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

MINUTE NEEDLES FROM DILUTE ALC
WHITE NEEDLES FROM ETHANOL
COLORLESS OR WHITE, OR PRACTICALLY WHITE NEEDLE-LIKE CRYSTALS OR AS A WHITE, CRYSTALLINE POWDER

XLogP3

5.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

266.130679813 Da

Monoisotopic Mass

266.130679813 Da

Heavy Atom Count

20

LogP

5.9

Odor

Odorless

Appearance

White to off-white crystalline powder.

Melting Point

233-234
227-228 °C
PRISMS FROM ALC; MP: 119-120 °C /DIENESTROL DIACETATE/
SUBLIMES @ 130 °C @ 1 MM HG; THE SUBLIMATE MP: 231-234 °C
MP: 179 °C; HAS NO ESTROGENIC ACTIVITY /DIENESTROL ISODIENESTROL/

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RRW32X4U1F

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H350 (100%): May cause cancer [Danger Carcinogenicity];
H361 (97.44%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For use in the treatment of atrophic vaginitis and kraurosis vulvae.

Therapeutic Uses

Estrogens, Non-Steroidal
DIENESTROL, LIKE STILBESTROL, IS A NON-STEROIDAL ESTROGEN DERIVED FROM STILBENE. IT MAY BE ADMIN ORALLY OR APPLIED TOPICALLY. ITS USE ORALLY HAS NO ADVANTAGES OVER OTHER ORAL ESTROGENS, & NO ORAL PREPN ARE MARKETED. DIENESTROL IS PRIMARILY USED AS AN INTRAVAGINAL CREAM FOR ATROPHIC VAGINITIS OR PREPUBERTAL VULVOVAGINITIS.
MEDICATION (VET): SYNTHETIC ESTROGEN. THE DIACETATE FORM IS USED IN FEEDING TRIALS. PARENTERALLY, IN FUNCTIONAL STERILITY WHERE ADEQUATE ESTROGENS ARE LACKING FOR STIMULATION & MATURATION OF OVARIAN FOLLICLE IN CATTLE & OCCASIONALLY IN HORSES. ORALLY, FOR CHICKENS & TURKEYS TO IMPROVE TENDERNESS & APPEARANCE BY PROPER FAT DISTRIBUTION.
MEDICATION (VET): INCREASES FATTY LIVERS & SERUM CALCIUM, WHILE DECR BONE FRAGILITY IN CHICKENS. CAN BE USED INTRAVAGINALLY & INTRAUTERINE TO HELP RESTORE NORMAL EPITHELIAL GROWTH.
For more Therapeutic Uses (Complete) data for DIENESTROL (10 total), please visit the HSDB record page.

Pharmacology

Estrogens diffuse into their target cells and interact with a protein receptor. Target cells include the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. The combination of an estrogen with a progestin suppresses the hypothalamic-pituitary system, decreasing the secretion of gonadotropin-releasing hormone (GnRH).

MeSH Pharmacological Classification

Estrogens, Non-Steroidal

ATC Code

G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03C - Estrogens
G03CB - Synthetic estrogens, plain
G03CB01 - Dienestrol
G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03C - Estrogens
G03CC - Estrogens, combinations with other drugs
G03CC02 - Dienestrol

Mechanism of Action

Dienestrol is a synthetic, non-steroidal estrogen. Estrogens passively diffuse into target cells of responsive tissues, complex with the estrogen receptors, and enter the cell's nucleus to initiate or enhance gene transcription of protein synthesis after binding to DNA.
ESTROGENS ARE FIRST BOUND WITH VERY HIGH AFFINITY TO A CYTOPLASMIC 8 S RECEPTOR PROTEIN, WHICH THEN DISSOCIATES INTO A 4 S WITH ESTROGEN ATTACHED. ... THE ESTROGEN COMPLEX IS CONVERTED TO A 5 S SPECIES THAT IS TRANSPORTED TO THE NUCLEUS, WHERE ULTIMATE BINDING OF ESTROGEN-CONTAINING COMPLEX OCCURS. /ESTROGENS/
THE ACTIVITY OF ... SYNTHETIC ... ESTROGENS DEPENDS ON PRESENCE OF HYDROXYL GROUPS @ EXTREMITIES OF THEIR MOLECULES ... HYDROXYLS ... INVOLVED IN BINDING WITH SPECIFIC RECEPTOR PROTEINS, PRESENT IN CYTOSOL OF CELLS IN TARGET ORGANS. /ESTROGENS/
At the cellular level, estrogens increase the cellular synthesis of DNA, RNA, and various proteins in responsive tissues. Estrogens reduce the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, leading to a reduction in release of follicle-stimulating hormone and luteinizing hormone from the pituitary. /Estrogen/

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
Estrogen receptor
NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Pictograms

Health Hazard

Health Hazard

Other CAS

13029-44-2
84-17-3

Absorption Distribution and Excretion

Systemic absorption and mode of action of dienestrol are undetermined.Estrogens diffuse into their target cells and interact with a protein receptor. Target cells include the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. The combination of an estrogen with a progestin suppresses the hypothalamic-pituitary system, decreasing the secretion of gonadotropin-releasing hormone (GnRH).
ESTROGENS USED IN THERAPY ARE ... READILY ABSORBED THROUGH SKIN, MUCOUS MEMBRANES, AND GI TRACT. WHEN THEY ARE APPLIED FOR LOCAL ACTION, ABSORPTION IS OFTEN SUFFICIENT TO CAUSE SYSTEMIC EFFECTS. /ESTROGENS/
IN FACTORY WORKERS GYNECOMASTIA HAS FOLLOWED HANDLING OF DIETHYLSTIBESTROL WITHOUT GLOVES. /DIETHYLSTILBESTEROL/
URINARY EXCRETION RATE OF ESTROGENS IS QUITE SIMILAR WHETHER AGENTS ARE GIVEN ORALLY OR INTRAVENOUSLY, WHICH SUGGESTS THAT ABSORPTION OF MOST ESTROGENS FROM GI TRACT IS PROMPT & QUITE COMPLETE. /ESTROGENS/
ESTROGENS ARE PRACTICALLY INSOLUBLE IN WATER. WHEN DISSOLVED IN OIL AND INJECTED, THEY ARE RAPIDLY ABSORBED & QUICKLY METABOLIZED. ... INACTIVATION OF ESTROGEN IS CARRIED OUT MAINLY IN THE LIVER. /ESTROGENS/
For more Absorption, Distribution and Excretion (Complete) data for DIENESTROL (10 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic.
DIENESTROL YIELDS DIENESTROL-BETA-D-GLUCURONIDE IN RABBITS.
DIENESTROL IS A KNOWN METABOLITE OF DIETHYLSTILBESTROL IN PRIMATES & MICE; IT IS CONVERTED TO OMEGA-HYDROXY-DIENESTROL, WHICH IS EXCRETED IN CONJUGATED FORM ... RABBITS GIVEN ORAL DOSES OF DIENESTROL EXCRETED DIENESTROL GLUCURONIDE IN THEIR URINE ... .
RABBITS GIVEN ORAL DOSES OF DIENESTROL EXCRETED DIENESTROL GLUCURONIDE IN THEIR URINE ... .

Wikipedia

Dienestrol

Drug Warnings

DIENESTROL IS CONTRAINDICATED DURING PREGNANCY.
... DISADVANTAGE OF SOME SYNTHETIC ESTROGENIC CMPD IS THAT NAUSEA FOLLOWS USE OF ... MINIMUM EFFECTIVE DOSE IN SOME WOMEN, BUT ... NOT OVER 20% OF THOSE WHO USE MATERIALS CAREFULLY. IN SUCH WOMEN SYNTHETIC MATERIALS MUST BE REPLACED BY NATURAL PRODUCTS. /SYNTHETIC ESTROGEN/
Dienestrol has not been shown to be effective for any purpose during pregnancy, and use of the drug in pregnant women may cause severe harm to the fetus.
Dienestrol shares the toxic potentials of other estrogens, and the usual cautions, precautions, and contraindications associated with estrogen therapy should be observed.
For more Drug Warnings (Complete) data for DIENESTROL (18 total), please visit the HSDB record page.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

DIENESTROL IS NOT KNOWN TO OCCUR NATURALLY.
... DO NOT ADMIN TO LAYING BIRDS OR BREEDING FLOCKS. AVOID CONTAMINATION WITH FEED OR WATER SUPPLY TO OTHER LIVESTOCK OR HUMANS.
Dienestrol is a synthetic nonsteroidal estrogen. The drug is structurally similar to diethylstilbestrol but differs structurally from diethylstilbestrol in the substitution of two unsaturated ethylidene groups for the two diethyl groups of diethylstilbestrol.

Analytic Laboratory Methods

HPLC ANALYSIS OF DIENESTROL AND ITS DOSAGE FORMS.
GLC DETERMINATION OF DIENESTROL IN DIENESTROL CREAM.
CONFIGURATION OF DIENESTROL BY X-RAY DIFFRACTION.
MASS SPECTRA OF DIENESTROL.
Determination of dienestrol by using a HPLC operated at room temperature. The apparatus is equipped with an UV detector capable of monitoring absorption at 254 nm. The flow rate is about 2 ml/min.

Clinical Laboratory Methods

A method was developed for the detection of diethylstilbestrol, together with dienestrol and hexestrol, using extraction with a single immunoaffinity column containing antibodies raised against diethylstilbestrol, followed by GC negative ion chemical ionization MS.
A procedure for the separation and identification of several anabolic substances from bovine urine samples is presented. Chromatographic separations of various group of anabolics in different eluting conditions were carried out in order to provide the possibility of an analytical application as extensive as possible.
A rapid and selective chromatographic method is described for the clean-up of anabolics in bovine urine using group fractionation.
The combination of supercritical fluid extraction/supercritical fluid chromatography-tandem MS was evaluated for the detection of residues of a small group of veterinary drugs in freeze-dried pig kidney.
STABLE DERIVATIVES FOR GC DETERMINATION OF DIENESTROL IN MEAT & ORGANS OF CATTLE.

Storage Conditions

Commercially available dienestrol vaginal cream should be stored at a temperature less than 40 °C, preferably between 15-30 °C; freezing should be avoided.
Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. Store in a collapsible tube or tight container. Protect from freezing. /Dienestrol cream USP/

Interactions

Concurrent use with estrogens may alter the metabolism and protein binding of glucocorticoids, leading to decreased clearance, increased elimination half-life, and increased therapeutic and toxic effects of the glucocorticoids.
Estrogens may cause amenorrhea, interfering with effects of bromocriptine. /Estrogen/
Calcium supplements: concurrent use with estrogens may increase calcium absorption. /Estrogen/
Concurrent use with estrogens may potentiate the anti-inflammatory effects of endogenous cortisol induced by corticotropin. /Estrogen/
For more Interactions (Complete) data for DIENESTROL (9 total), please visit the HSDB record page.

Stability Shelf Life

Sensitive to light

Dates

Last modified: 08-15-2023
1: Hu WY, Kang XJ, Zhang C, Yang J, Ling R, Liu EH, Li P. Packed-fiber solid-phase extraction coupled with high performance liquid chromatography-tandem mass spectrometry for determination of diethylstilbestrol, hexestrol, and dienestrol residues in milk products. J Chromatogr B Analyt Technol Biomed Life Sci. 2014 Apr 15;957:7-13. doi: 10.1016/j.jchromb.2014.02.036. Epub 2014 Mar 2. PubMed PMID: 24636894.
2: Nong S, Lin F, Huang X, Yuan D. Preparation of a stir bar sorptive extraction coating based on molecularly imprinted polymer and its application in the extraction of dienestrol and hexestrol in complicated samples. Se Pu. 2012 Nov;30(11):1133-42. PubMed PMID: 23451515.
3: Xu Q, Wang M, Yu S, Tao Q, Tang M. Trace analysis of diethylstilbestrol, dienestrol and hexestrol in environmental water by Nylon 6 nanofibers mat-based solid-phase extraction coupled with liquid chromatography-mass spectrometry. Analyst. 2011 Dec 7;136(23):5030-7. doi: 10.1039/c1an15494j. Epub 2011 Oct 12. PubMed PMID: 21994916.
4: Roner MR, Carraher CE Jr, Shahi K, Ashida Y, Barot G. Ability of Group IVB metallocene polyethers containing dienestrol to arrest the growth of selected cancer cell lines. BMC Cancer. 2009 Oct 7;9:358. doi: 10.1186/1471-2407-9-358. PubMed PMID: 19811643; PubMed Central PMCID: PMC2765989.
5: Dickson LC, MacNeil JD, Reid J, Fesser AC. Validation of screening method for residues of diethylstilbestrol, dienestrol, hexestrol, and zeranol in bovine urine using immunoaffinity chromatography and gas chromatography/mass spectrometry. J AOAC Int. 2003 Jul-Aug;86(4):631-9. PubMed PMID: 14509418.
6: Inano H, Suzuki K, Ishii-Ohba H, Yamanouchi H, Takahashi M, Wakabayashi K. Promotive effects of diethylstilbestrol, its metabolite (Z,Z-dienestrol) and a stereoisomer of the metabolite (E,E-dienestrol) in tumorigenesis of rat mammary glands pregnancy-dependently initiated with radiation. Carcinogenesis. 1993 Oct;14(10):2157-63. PubMed PMID: 8222069.
7: Bagnati R, Castelli MG, Airoldi L, Paleologo Oriundi M, Ubaldi A, Fanelli R. Analysis of diethylstilbestrol, dienestrol and hexestrol in biological samples by immunoaffinity extraction and gas chromatography-negative-ion chemical ionization mass spectrometry. J Chromatogr. 1990 May 18;527(2):267-78. PubMed PMID: 2167323.
8: Metzler M, McLachlan JA. Oxidative metabolism of the synthetic estrogens hexestrol and dienestrol indicates reactive intermediates. Adv Exp Med Biol. 1981;136 Pt A:829-37. PubMed PMID: 6283819.
9: Bailey LC, Bailey CA. Analysis of dienestrol and its dosage forms by high-performance liquid chromatography. J Pharm Sci. 1979 Apr;68(4):508-10. PubMed PMID: 438981.
10: Weidenfeld J, Carter P, Reinhold VN, Tanner SB 4th, Engel LL. Metabolism of diethylstilbestrol: identification of a catechol derived from dienestrol. Biomed Mass Spectrom. 1978 Oct;5(10):587-90. PubMed PMID: 106901.

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